High Selectivity for Farnesyltransferase Over GGTase-I
Tipifarnib exhibits extremely high selectivity for its primary target, farnesyltransferase (FTase), over the closely related enzyme geranylgeranyltransferase type I (GGTase-I). In direct enzyme assays, tipifarnib shows an IC50 of >50,000 nM for GGTase-I, compared to its FTase IC50 of 0.86 nM [1]. This results in a selectivity ratio of >58,000-fold, which is a critical differentiator from dual FTase/GGTase-I inhibitors.
| Evidence Dimension | FTase vs. GGTase-I Selectivity |
|---|---|
| Target Compound Data | FTase IC50: 0.86 nM; GGTase-I IC50: >50,000 nM |
| Comparator Or Baseline | N/A (Target vs. off-target enzyme) |
| Quantified Difference | >58,000-fold selectivity |
| Conditions | In vitro enzyme inhibition assays using human FTase and human GGTase-I from Burkitt lymphoma (Daudi) cell supernatant. |
Why This Matters
High target selectivity minimizes potential off-target effects related to geranylgeranylation, which is crucial for interpreting biological outcomes in cell-based and in vivo studies, and informs the selection of a specific FTI for research on RAS-family signaling.
- [1] BindingDB. (R)-TIPIFARNIB::R-11577::R-115777::Tipifarnib::Zarnestra. BDBM50370385. (n.d.). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370385 View Source
